N-(4-bromo-2-iodophenyl)acetamide
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Overview
Description
N-(4-bromo-2-iodophenyl)acetamide is an organic compound with the molecular formula C8H7BrINO and a molecular weight of 339.96 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-iodophenyl)acetamide typically involves the bromination and iodination of aniline derivatives followed by acetylation. One common method includes the following steps:
Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce a bromine atom at the para position.
Iodination: The brominated aniline is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate.
Acetylation: The resulting 4-bromo-2-iodoaniline is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-iodophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides, biaryl compounds, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-bromo-2-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)acetamide
- N-(2-bromo-4-iodophenyl)acetamide
- 2-bromo-N-(4-iodophenyl)acetamide
Uniqueness
N-(4-bromo-2-iodophenyl)acetamide is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
N-(4-bromo-2-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKIHKFIJOFIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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